N-(3,4-dimethoxyphenyl)quinazolin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of quinazolin-4-amine derivatives often involves the reaction of 2-aminobenzamide derivatives . A new series of quinazolinone derivatives has been synthesized, in high yields, assisted by microwave and classical methods .Chemical Reactions Analysis
Quinazolin-4-amine derivatives are known to exhibit a broad range of biological properties . They have been studied for their antimicrobial activity against various bacteria and fungi .Scientific Research Applications
Synthesis and Characterization
N-(3,4-dimethoxyphenyl)quinazolin-4-amine and related compounds have been the subject of various synthesis and characterization studies. Research includes the synthesis of quinazoline derivatives via direct amination, indicating efficient chemical processes and high yields (Chen et al., 2015). Additionally, studies on the synthesis and characterization of specific quinazoline derivatives have been conducted, providing insights into their chemical properties and potential applications (Yan et al., 2013).
Anticancer and Antitumor Properties
Several studies have highlighted the potential anticancer and antitumor properties of quinazoline derivatives. For instance, research has shown the inhibitory effects of these compounds on the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting their utility in cancer treatment (Wissner et al., 2005). Additionally, the synthesis and evaluation of quinazoline derivatives for their cytotoxic activities against various cancer cell lines have been explored, indicating their potential as cancer therapeutics (Deady et al., 2003).
Antimicrobial and Antitubercular Activity
Quinazoline derivatives have also been studied for their antimicrobial and antitubercular properties. Research has identified novel inhibitors of Mycobacterium tuberculosis from 4-anilinoquinolines and 4-anilinoquinazolines, providing insights into the structural features important for Mtb inhibition (Asquith et al., 2019). Additionally, studies have explored the design and synthesis of Schiff base derivatives of quinazolin-4(3H)-one, revealing their effective antibacterial activities against plant bacterial wilts (Wang et al., 2014).
Cardiovascular and Neurological Applications
The quinazoline derivatives have also been investigated for potential cardiovascular and neurological applications. For example, the synthesis of octahydroquinazoline derivatives and their hypotensive activity have been studied, showing properties similar to prazosin, a clinically used drug for hypertension (El-Sabbagh et al., 2010). Research on quinazoline ligands for the 5-HT2A receptor also highlights their potential in neurological disorders (Deng et al., 2015).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-20-14-8-7-11(9-15(14)21-2)19-16-12-5-3-4-6-13(12)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRCYOCVSOUCFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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